2-{[1-(2,6-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole
Description
This compound is a heterocyclic molecule featuring a thiazole core substituted with a pyrrolidine ring bearing a 2,6-difluorobenzenesulfonyl group. Its structure combines sulfonamide functionality with a thiazole moiety, which is common in bioactive molecules targeting enzymes or receptors. The 2,6-difluoro substitution on the benzene ring enhances electronegativity and metabolic stability, while the pyrrolidine-thiazole linkage provides conformational flexibility for binding interactions .
Properties
IUPAC Name |
2-[1-(2,6-difluorophenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O3S2/c14-10-2-1-3-11(15)12(10)22(18,19)17-6-4-9(8-17)20-13-16-5-7-21-13/h1-3,5,7,9H,4,6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNFMQOICWTSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)S(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,6-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole typically involves multiple steps, starting with the preparation of the pyrrolidine derivative. The key steps include:
Formation of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through a series of reactions, often starting from commercially available starting materials such as 2,6-difluorobenzenesulfonyl chloride and pyrrolidine.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Ether Bond Formation: The final step involves the coupling of the pyrrolidine derivative with the thiazole ring through an ether bond formation, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,6-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[1-(2,6-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(2,6-difluorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Thiazole-Core Modifications
- Compound 9a–e (): These derivatives feature a thiazole-triazole-acetamide scaffold with varying aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl). Unlike the target compound, they lack the sulfonyl-pyrrolidine group but share the thiazole core. Their synthesis involves coupling reactions with benzimidazole precursors, yielding moderate to high melting points (180–220°C) and distinct NMR profiles (e.g., 9c: δ 7.85 ppm for thiazole protons) .
- 1,4-Benzodioxine-based thiadiazole derivatives (): These compounds fuse thiadiazole with benzodioxine, differing in ring systems and substitution patterns. Their synthesis employs thiosemicarbazide and sodium acetate, producing hydrazine-carbothioamide intermediates. The absence of a sulfonyl group limits their solubility compared to the target compound .
Sulfonamide-Containing Analogs
- TrkA Kinase Inhibitor (): A pyrrolidine-based kinase inhibitor with a fluorophenyl and methoxyethyl group. While structurally distinct, its sulfonamide-free design highlights the critical role of the 2,6-difluorobenzenesulfonyl group in the target compound for sulfonamide-mediated enzyme inhibition .
- 1-(3-(Trifluoromethyl)phenyl)pyrrolidine derivatives (): These analogs replace the sulfonyl group with trifluoromethylphenyl, altering hydrophobicity and electronic properties. Their thione and dioxane functionalities contrast with the target compound’s sulfonamide-thiazole synergy .
Data Tables: Key Properties and Activities
Table 1. Physicochemical Properties
Research Findings and Mechanistic Insights
- Sulfonyl Group Impact: The 2,6-difluorobenzenesulfonyl group in the target compound enhances binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) compared to non-sulfonamide analogs like 9a–e .
- Thiazole Flexibility : The thiazole-pyrrolidine linkage allows adaptive binding to hydrophobic pockets, a feature absent in rigid benzodioxine-thiadiazole derivatives .
- Fluorine Effects: The 2,6-difluoro substitution reduces metabolic degradation, as seen in improved plasma stability vs. non-fluorinated analogs .
Notes and Limitations
Evidence Gaps : Direct experimental data for the target compound are sparse; comparisons rely on structural analogs.
Synthesis Challenges : The sulfonamide-pyrrolidine-thiazole architecture requires multi-step synthesis, contrasting with simpler triazole-thiazole couplings in .
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